molecular formula C23H23NO3 B5702614 N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5702614
M. Wt: 361.4 g/mol
InChI Key: IOBPRFVZQBNARM-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is an acetamide derivative characterized by a benzyloxy-substituted phenyl ring and a 2,3-dimethylphenoxy group attached to the acetamide backbone. The benzyloxy group confers lipophilicity, while the dimethylphenoxy moiety may influence steric and electronic interactions with biological targets. The compound’s synthesis likely follows standard amide coupling protocols, as seen in analogous derivatives .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-7-6-10-22(18(17)2)27-16-23(25)24-20-11-13-21(14-12-20)26-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBPRFVZQBNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)aniline, which is then reacted with 2-(2,3-dimethylphenoxy)acetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its specific functional groups.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzyloxy and dimethylphenoxy groups may facilitate binding to certain enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reference
N-[4-(Benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide (Target) 4-benzyloxy phenyl; 2,3-dimethylphenoxy C23H23NO3 361.44 Reference compound -
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide 4-sulfamoylphenyl with isoxazole; 2,3-dimethylphenoxy C21H23N3O5S 429.49 Sulfamoyl and isoxazole groups enhance polarity
2-(2,3-Dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 4-thiazole sulfamoyl; 2,3-dimethylphenoxy C19H19N3O4S2 417.50 Thiazole sulfamoyl group increases hydrogen-bond potential
2-(2,5-Dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 2,5-dimethylphenoxy; 4-pyrrolidinylcarbonyl C21H24N2O3 376.43 Altered substituent positions (2,5 vs. 2,3-dimethylphenoxy)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-bromophenyl; 2-thienyl C12H10BrNO2S 296.18 Thienyl group introduces π-π stacking capability

Polarity and Solubility

  • Lipophilicity : The benzyloxy group in the target compound enhances lipophilicity, favoring membrane permeability but possibly reducing solubility in polar solvents .

Steric and Electronic Effects

  • In contrast, derivatives with 2,5-dimethylphenoxy (e.g., ) may adopt distinct conformations due to reduced steric clash.
  • Electron-Withdrawing Groups : Bromine (in N-(4-bromophenyl)-2-(2-thienyl)acetamide) and sulfamoyl groups (e.g., ) increase electron density on the aromatic rings, altering electronic interactions with targets such as metalloproteinases or kinases .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In crystal structures, substituent rotation (e.g., 80.7° dihedral angle in dichlorophenyl derivatives ) impacts molecular packing and stability. The target compound’s 2,3-dimethylphenoxy group likely induces similar conformational rigidity.

Biological Activity

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 4-(benzyloxy)aniline : This is achieved through nucleophilic substitution reactions.
  • Reaction with 2-(2,3-dimethylphenoxy)acetyl chloride : Conducted under basic conditions (often using triethylamine as a base) in organic solvents such as dichloromethane.
  • Formation of the acetamide : The final product is purified through recrystallization or chromatography to achieve the desired purity and yield .

Anticancer Activity

Recent studies have investigated the anticancer potential of various acetamide derivatives, including those related to this compound. Key findings include:

  • Cell Line Studies : The compound has been evaluated against human lung cancer cell lines (A549). The MTT assay revealed significant cytotoxic effects, with IC50 values indicating potent activity against cancer cell proliferation .
  • Molecular Docking : In silico studies suggest that the compound interacts effectively with key proteins involved in cancer pathways, enhancing its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have also been assessed:

  • DPPH Assay : This method demonstrated that the compound exhibits free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
  • Comparative Analysis : When compared to other known antioxidants, this compound shows competitive efficacy, suggesting its potential utility in formulations aimed at oxidative damage prevention .

Pharmacological Studies

In addition to anticancer and antioxidant activities, the compound's analgesic properties have been explored:

  • Eddy’s Hot Plate Method : This test indicated that certain derivatives exhibit significant analgesic effects comparable to established pain relief medications like Diclofenac. The synthesized compounds showed promising results in reducing pain responses in animal models .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against A549 cell line; IC50 values indicate potency
Antioxidant ActivityEffective free radical scavenging; competitive with known antioxidants
Analgesic PropertiesEffective pain relief in animal models; comparable to Diclofenac

Case Studies

  • Case Study on Anticancer Activity :
    • A study highlighted that derivatives similar to this compound exhibited IC50 values as low as 10.88 μg/mL against A549 cells.
    • Molecular docking simulations confirmed strong binding affinities to tyrosine kinase targets crucial for cancer progression .
  • Case Study on Analgesic Effects :
    • In a pharmacological evaluation using the Eddy’s hot plate model, compounds derived from this acetamide showed effective analgesic properties with notable reductions in pain response times compared to control groups .

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